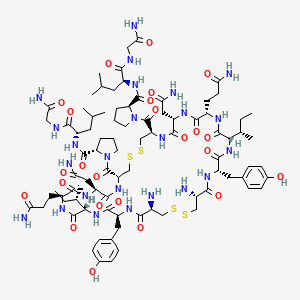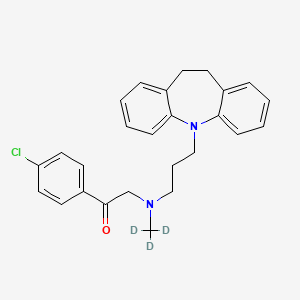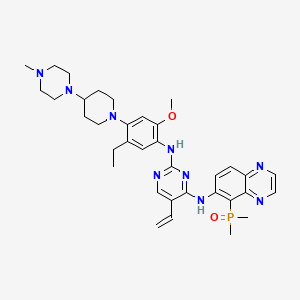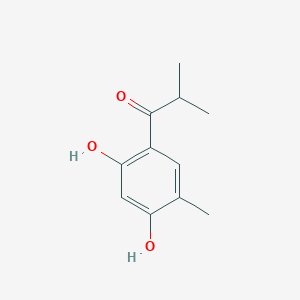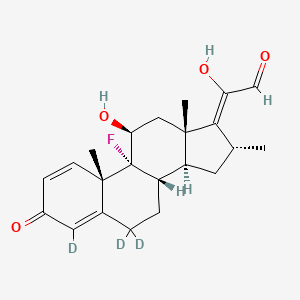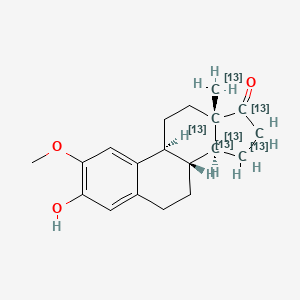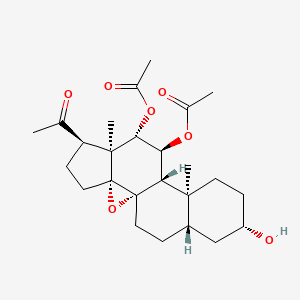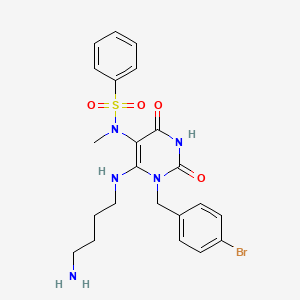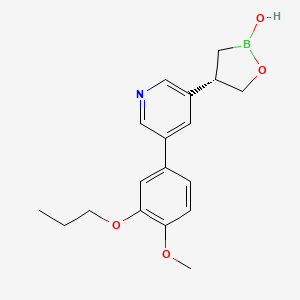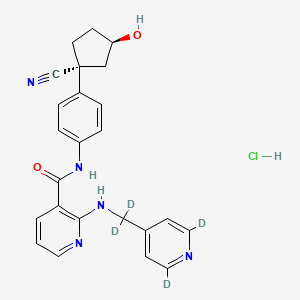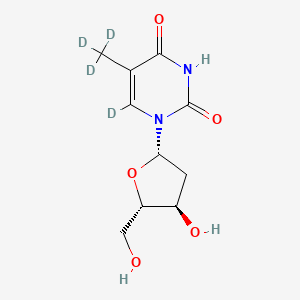
Telbivudine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Telbivudine-d4 is a deuterated form of Telbivudine, a synthetic thymidine nucleoside analogue. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infections. This compound is structurally similar to Telbivudine but contains deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Telbivudine-d4 involves several steps, starting from L-xylose. The process includes acetonide formation, benzoylation, hydrolysis, acylation, and condensation with uracil derivatives. The key steps are as follows :
Acetonide Formation: L-xylose reacts with acetone and sulfuric acid to form an acetonide.
Benzoylation: The acetonide is benzoylated using benzoyl chloride in pyridine/chloroform.
Hydrolysis: The acetonide is hydrolyzed with acetic acid to yield a dihydroxy sugar.
Acylation: The dihydroxy sugar is acylated with acetic anhydride.
Condensation: The acylated sugar is condensed with 2,4-bis(trimethylsilyloxy)pyrimidine using trimethylsilyl triflate in dichloroethane.
Deoxygenation: The resulting nucleoside undergoes deoxygenation and iodination to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of 5-methyl-L-uridine as the starting material, followed by dehydration, acylation-halogenation, catalytic hydrogenation, and deprotection steps .
Analyse Chemischer Reaktionen
Types of Reactions
Telbivudine-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Telbivudine-d4 has several scientific research applications, including :
Chemistry: Used as a reference compound in studies involving deuterium-labeled nucleosides.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of Telbivudine.
Industry: Employed in the development of antiviral drugs and therapeutic agents.
Wirkmechanismus
Telbivudine-d4 exerts its effects by inhibiting the hepatitis B virus DNA polymerase (reverse transcriptase). It is phosphorylated by cellular kinases to form this compound 5’-triphosphate, which competes with the natural substrate, thymidine 5’-triphosphate. This competition leads to chain termination and inhibition of viral DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lamivudine: Another nucleoside analogue used in the treatment of HBV.
Adefovir: An antiviral drug used for HBV infections.
Entecavir: A potent antiviral agent for HBV.
Uniqueness
Telbivudine-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. It has shown better efficacy and lower resistance rates compared to Lamivudine and Adefovir .
Eigenschaften
Molekularformel |
C10H14N2O5 |
|---|---|
Molekulargewicht |
246.25 g/mol |
IUPAC-Name |
6-deuterio-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1/i1D3,3D |
InChI-Schlüssel |
IQFYYKKMVGJFEH-SRNOQZKNSA-N |
Isomerische SMILES |
[2H]C1=C(C(=O)NC(=O)N1[C@@H]2C[C@H]([C@@H](O2)CO)O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



